molecular formula C14H13BrN8O2 B11098106 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide

Cat. No.: B11098106
M. Wt: 405.21 g/mol
InChI Key: JTOOLXXHHHBGJR-REZTVBANSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(4-bromophenyl)ethylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole, a triazole, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(4-bromophenyl)ethylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Triazole Ring: This often involves a [3+2] cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The final compound is formed by coupling the oxadiazole and triazole intermediates with a carbohydrazide derivative under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(4-bromophenyl)ethylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while substitution of the bromine atom could yield a variety of substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-phenylethylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide: Similar structure but lacks the bromine atom.

    1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(4-bromophenyl)ethylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs.

Properties

Molecular Formula

C14H13BrN8O2

Molecular Weight

405.21 g/mol

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(4-bromophenyl)ethylideneamino]-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C14H13BrN8O2/c1-7(9-3-5-10(15)6-4-9)17-19-14(24)11-8(2)18-22-23(11)13-12(16)20-25-21-13/h3-6H,1-2H3,(H2,16,20)(H,19,24)/b17-7+

InChI Key

JTOOLXXHHHBGJR-REZTVBANSA-N

Isomeric SMILES

CC1=C(N(N=N1)C2=NON=C2N)C(=O)N/N=C(\C)/C3=CC=C(C=C3)Br

Canonical SMILES

CC1=C(N(N=N1)C2=NON=C2N)C(=O)NN=C(C)C3=CC=C(C=C3)Br

Origin of Product

United States

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